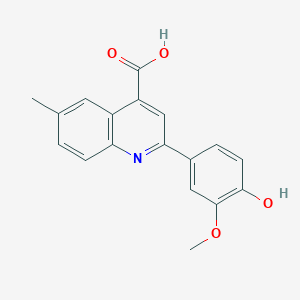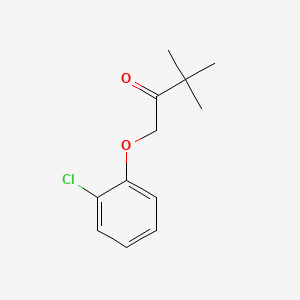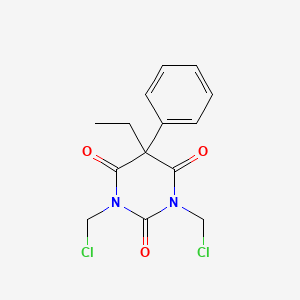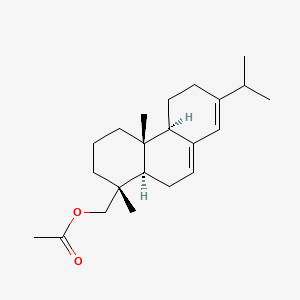
Abietyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Abietyl acetate is an organic compound with the molecular formula C22H34O2. It is an ester derived from abietic acid, a naturally occurring resin acid found in rosin. This compound is known for its pleasant odor and is commonly used in fragrances and as a flavoring agent .
準備方法
Synthetic Routes and Reaction Conditions
Abietyl acetate can be synthesized through the esterification of abietic acid with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound often involves the use of rosin as a starting material. Rosin is treated with acetic anhydride in the presence of a catalyst to produce this compound. The reaction mixture is then purified through distillation to obtain the final product .
化学反応の分析
Types of Reactions
Abietyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions to yield abietic acid and acetic acid.
Reduction: Reduction of this compound with lithium aluminum hydride can produce abietyl alcohol.
Substitution: This compound can undergo nucleophilic substitution reactions with various nucleophiles to form different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used in the reduction of esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Abietic acid and acetic acid.
Reduction: Abietyl alcohol.
Substitution: Various esters or amides depending on the nucleophile used.
科学的研究の応用
Abietyl acetate has several scientific research applications, including:
作用機序
The mechanism of action of abietyl acetate involves its interaction with various molecular targets and pathways. In biological systems, this compound can modulate the activity of enzymes and receptors, leading to its observed biological effects. For example, it has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis through the generation of reactive oxygen species .
類似化合物との比較
Abietyl acetate can be compared with other similar compounds such as:
Abietyl isothiocyanate: Known for its cytotoxic effects on cancer cell lines.
Abietyl stearate: Used as a coating agent for paper, textiles, and wood.
Abietyl hydroxystearate: Utilized in the production of adhesives and cements.
Uniqueness
This compound is unique due to its pleasant odor and its wide range of applications in fragrances, flavorings, and industrial products. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
特性
CAS番号 |
54200-50-9 |
|---|---|
分子式 |
C22H34O2 |
分子量 |
330.5 g/mol |
IUPAC名 |
[(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl]methyl acetate |
InChI |
InChI=1S/C22H34O2/c1-15(2)17-7-9-19-18(13-17)8-10-20-21(4,14-24-16(3)23)11-6-12-22(19,20)5/h8,13,15,19-20H,6-7,9-12,14H2,1-5H3/t19-,20-,21-,22+/m0/s1 |
InChIキー |
JVRVYQYYINXFCM-MYGLTJDJSA-N |
異性体SMILES |
CC(C)C1=CC2=CC[C@H]3[C@](CCC[C@@]3([C@H]2CC1)C)(C)COC(=O)C |
正規SMILES |
CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14160041.png)

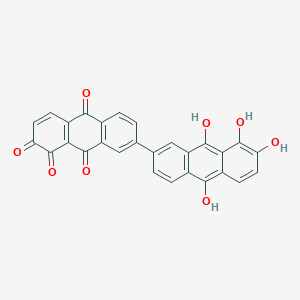
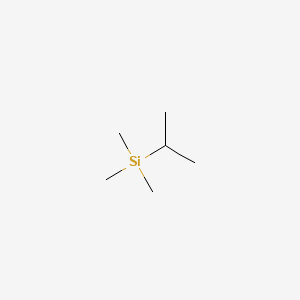


![3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14160075.png)
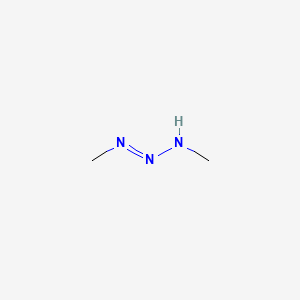
![Ethyl 1-amino-5-(2-methylpropyl)-6,7,8,9-tetrahydrofuro[2,3-c]isoquinoline-2-carboxylate](/img/structure/B14160090.png)
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B14160092.png)
